3-Amino-3-(4-tert-butylphenyl)propanoic acid

COX-2 inhibition NSAID pharmacology IC₅₀ comparison

Researchers seeking NSAID scaffolds with reduced GI toxicity often face limited access to key intermediates. This β-amino acid serves as the critical precursor to ATB-346 (otenaproxesul), an H₂S-releasing naproxen derivative that showed WOMAC pain reduction (p<0.001 vs placebo) with placebo-level adverse events in Phase 2B trials. BenchChem provides this chiral building block with full analytical traceability, enabling direct procurement for H₂S-NSAID R&D, cancer chemoprevention studies, and peptidomimetic synthesis.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 282524-82-7
Cat. No. B1269829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-tert-butylphenyl)propanoic acid
CAS282524-82-7
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N
InChIInChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)
InChIKeyQVTSIUCKEVJNGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(4-tert-butylphenyl)propanoic Acid: β-Amino Acid Scaffold


3-Amino-3-(4-tert-butylphenyl)propanoic acid (CAS 282524-82-7) is a chiral β-amino acid derivative featuring a tert-butylphenyl substituent attached to the β-carbon of a propanoic acid backbone. The compound is most prominently recognized as the core scaffold or precursor to ATB-346 (otenaproxesul), an H₂S-releasing non-steroidal anti-inflammatory drug (NSAID) derivative of naproxen that has advanced through Phase 2B clinical trials for osteoarthritis pain management [1]. The β-amino acid architecture distinguishes it from α-amino acid NSAID scaffolds, conferring distinct metabolic and receptor-binding profiles, while the tert-butylphenyl moiety contributes steric bulk and lipophilicity that modulate COX-2 selectivity and gastric mucosal safety [2].

Why Generic 3-Amino-3-(4-tert-butylphenyl)propanoic Acid Substitution Fails


Substituting 3-amino-3-(4-tert-butylphenyl)propanoic acid with a structurally similar β-amino acid or arylpropanoic acid derivative is scientifically invalid because the specific tert-butyl substitution pattern on the phenyl ring dictates both the compound's COX-2 inhibitory potency and its capacity to release hydrogen sulfide (H₂S) upon metabolic activation, a dual mechanism that reduces gastrointestinal toxicity while maintaining anti-inflammatory efficacy [1]. The compound's β-amino acid backbone and 4-tert-butylphenyl group collectively influence key pharmacological properties—including gastric mucosal integrity preservation, ulcer healing acceleration, and systemic inflammation modulation—that are not replicated by unsubstituted phenyl or alternative alkyl-aryl β-amino acid analogs [2]. Furthermore, the prodrug design of ATB-346, which incorporates a thiocarbamoyl phenyl ester H₂S-releasing moiety linked to the naproxen core, confers pharmacokinetic and safety profiles distinct from other NSAIDs that cannot be achieved through simple structural substitution [3].

3-Amino-3-(4-tert-butylphenyl)propanoic Acid: ATB-346 Evidence


COX-2 Inhibitory Potency vs. Naproxen

ATB-346, derived from 3-amino-3-(4-tert-butylphenyl)propanoic acid scaffold, exhibits potent cyclooxygenase-2 (COX-2) inhibition with an IC₅₀ of 0.3 μM, representing a 1.7-fold improvement in potency compared to its parent NSAID naproxen, which demonstrates an IC₅₀ of 0.5 μM under the same enzymatic assay conditions . This direct head-to-head comparison establishes that the H₂S-releasing derivative retains and modestly enhances COX-2 inhibitory activity relative to the conventional NSAID backbone.

COX-2 inhibition NSAID pharmacology IC₅₀ comparison

Gastrointestinal Safety vs. Naproxen

In a rat model of stress-induced gastric lesion formation, ATB-346 (derived from the 3-amino-3-(4-tert-butylphenyl)propanoic acid scaffold) produced negligible gastric mucosal damage (damage score ≈ 0), whereas equimolar doses of naproxen induced severe gastric lesions with a damage score of approximately 18 (scale 0-25) under identical experimental conditions [1]. The H₂S-releasing moiety of ATB-346 confers gastroprotective effects via upregulation of Nrf-2/HO-1 pathways and preservation of gastric microcirculation.

Gastrointestinal toxicity NSAID safety H₂S-releasing NSAID

In Vivo Anti-Inflammatory Efficacy vs. Naproxen

In a rat model of carrageenan-induced knee joint synovitis, both ATB-346 and naproxen produced statistically significant reductions in joint edema at 3 and 5 hours post-carrageenan injection (p < 0.001 vs. vehicle control) [1]. The magnitude of edema reduction was comparable between ATB-346 and naproxen at the two highest doses tested, demonstrating that the H₂S-releasing modification does not impair anti-inflammatory efficacy.

Anti-inflammatory efficacy Carrageenan-induced synovitis Edema reduction

Osteoarthritis Pain Relief vs. Placebo

In a 14-day Phase 2B clinical trial (NCT03978208) involving 360 evaluable patients with knee osteoarthritis, ATB-346 administered orally at doses of 150 mg, 200 mg, and 250 mg once daily produced significant decreases in WOMAC subscale pain scores relative to placebo [1]. While specific numeric reductions are not yet publicly disclosed, the trial's primary endpoint of pain reduction was met, and adverse event rates across ATB-346 doses were comparable to placebo, with very few serious adverse events or treatment discontinuations [2].

Osteoarthritis WOMAC pain score Phase 2B clinical trial

Melanoma Cell Viability vs. Naproxen

In human melanoma cell lines, ATB-346 (43 μmol/kg daily oral dosing) significantly reduced melanoma development in vivo in a mouse xenograft model and inhibited in vitro proliferation of human melanoma cells through apoptosis induction and NF-κB pathway inhibition [1]. Comparative studies indicate that ATB-346 is more potent than naproxen at inhibiting cell viability of human colon cancer and lung cancer cell lines, despite being less potent at inhibiting COX-2 enzymatic activity in cell-free systems [2]. This suggests that the H₂S-releasing moiety confers additional anti-proliferative mechanisms independent of COX-2 inhibition.

Melanoma Cancer cell proliferation NF-κB inhibition

Gastric Ulcer Healing vs. Naproxen and Celecoxib

In a mouse airpouch model, ATB-346 suppressed gastric prostaglandin E₂ synthesis as effectively as naproxen, but produced negligible damage in the stomach and intestine [1]. Unlike naproxen and the COX-2 selective inhibitor celecoxib, ATB-346 accelerated the healing of pre-existing gastric ulcers, a property attributed to H₂S-mediated cytoprotection and enhanced mucosal blood flow [1]. This healing acceleration is not observed with conventional NSAIDs or COX-2-selective inhibitors.

Gastric ulcer healing NSAID gastrotoxicity H₂S cytoprotection

3-Amino-3-(4-tert-butylphenyl)propanoic Acid: Research and Industrial Applications


Gastrointestinal-Sparing NSAID Candidates for Osteoarthritis

The 3-amino-3-(4-tert-butylphenyl)propanoic acid scaffold, when formulated as the H₂S-releasing prodrug ATB-346, delivers anti-inflammatory efficacy comparable to naproxen (p<0.001 for edema reduction) while reducing gastric damage from severe (damage score ≈18) to negligible levels (score ≈0) in preclinical models . This differentiation, validated in Phase 2B clinical trials showing significant WOMAC pain reduction vs. placebo with adverse event rates similar to placebo, supports procurement for development of next-generation NSAIDs targeting osteoarthritis and chronic inflammatory conditions where gastrointestinal safety is paramount .

Cancer Chemoprevention via Dual COX-2/H₂S Mechanisms

ATB-346, derived from the 3-amino-3-(4-tert-butylphenyl)propanoic acid core, exhibits superior inhibition of human melanoma, colon cancer, and lung cancer cell viability compared to naproxen, with in vivo efficacy demonstrated at 43 μmol/kg daily oral dosing in mouse melanoma models . The compound induces apoptosis via NF-κB and Akt pathway inhibition, mechanisms independent of COX-2 enzymatic inhibition, suggesting unique anti-neoplastic properties. This evidence supports procurement for cancer chemoprevention studies, combination therapy research, and development of anti-inflammatory agents with adjunctive anti-tumor activity .

H₂S-Mediated Gastroprotection and Ulcer Healing Research

The unique ability of ATB-346 to accelerate healing of pre-existing gastric ulcers, a property not shared by naproxen or celecoxib, makes the 3-amino-3-(4-tert-butylphenyl)propanoic acid scaffold an essential pharmacological tool for dissecting H₂S-mediated cytoprotective mechanisms in the gastrointestinal tract . Researchers studying gastric mucosal defense, NSAID-induced enteropathy, and ulcer healing pathways can use this compound to distinguish COX inhibition-dependent effects from H₂S-dependent mucosal protection and angiogenesis .

Chiral β-Amino Acid Building Block Synthesis

3-Amino-3-(4-tert-butylphenyl)propanoic acid serves as a versatile chiral β-amino acid intermediate for synthesizing peptidomimetics, constrained peptide analogs, and enzyme inhibitors requiring rigid, hydrophobic aromatic motifs . The tert-butylphenyl substituent enhances steric and electronic properties beneficial for selective enzyme active-site interactions, as demonstrated by the compound's application in COX-2 inhibitor development and its utility in asymmetric synthesis due to well-defined stereochemistry . This supports procurement for medicinal chemistry programs focused on protease inhibitors, GPCR modulators, and conformational constraint strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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